N-benzyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
Pyrimidine derivatives are a class of compounds that have a pyrimidine nucleus in their structure. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of amines with carbonyl compounds. For example, a method for the synthesis of pyrimido[1,2-a]benzimidazole derivatives was demonstrated using N,N’-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2), aromatic aldehydes, and keto esters .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can vary greatly depending on the substituents attached to the pyrimidine ring. The nitrogen atoms at positions 1 and 3 can form bonds with various functional groups, leading to a wide range of possible structures .Chemical Reactions Analysis
In general, pyrimidine derivatives can undergo various chemical reactions, including substitution, addition, and elimination reactions. The specific reactions depend on the substituents attached to the pyrimidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives depend on their specific structure. These properties can include solubility, melting point, boiling point, and reactivity .Mechanism of Action
Target of Action
Similar 2-aminopyrimidine derivatives have been tested for their in vitro activities against trypanosoma brucei rhodesiense and plasmodium falciparum nf54 , which are causative organisms of sleeping sickness and malaria, respectively.
Result of Action
Some 2-aminopyrimidine derivatives have shown good antitrypanosomal activity and excellent antiplasmodial activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-benzyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-15-12-20(22-14-16-8-4-3-5-9-16)25-21(23-15)13-18(24-25)17-10-6-7-11-19(17)26-2/h3-13,22H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZCDNNHMUOWCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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